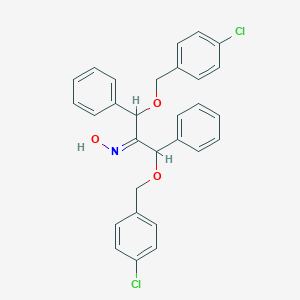
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. Additionally, 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is its potent biological activity, which makes it a potential candidate for drug development. However, this compound also has some limitations, including its complex synthesis method and potential toxicity.
Future Directions
There are several potential future directions for research on 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Synthesis Methods
The synthesis of 5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-bromo-3-penten-2-one with 2-methylpropanal in the presence of a base catalyst. This reaction leads to the formation of the desired oxazole product.
Scientific Research Applications
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use in medicinal chemistry. Several studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
CAS RN |
136386-23-7 |
|---|---|
Product Name |
5-But-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-but-3-en-2-yl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-5-8(4)9-6-11-10(12-9)7(2)3/h5-8H,1H2,2-4H3 |
InChI Key |
UUHIBQYEYRZYMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)C(C)C=C |
Canonical SMILES |
CC(C)C1=NC=C(O1)C(C)C=C |
synonyms |
Oxazole, 2-(1-methylethyl)-5-(1-methyl-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





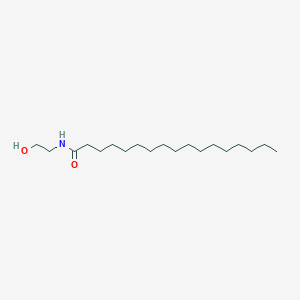
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
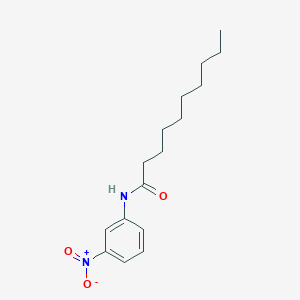
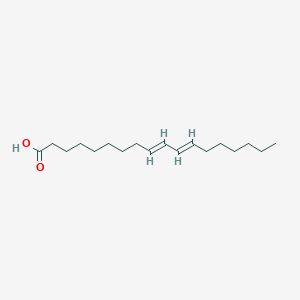
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
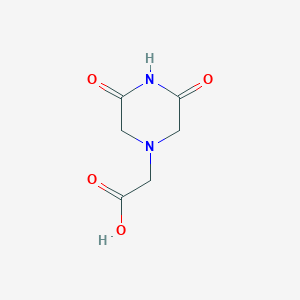
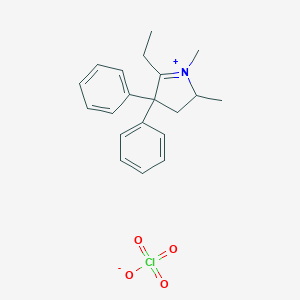


![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)

